tert-Butyl (4-bromo-3-fluorophenyl)carbamate

Catalog No.
S908488
CAS No.
868735-43-7
M.F
C11H13BrFNO2
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate

CAS Number

868735-43-7

Product Name

tert-Butyl (4-bromo-3-fluorophenyl)carbamate

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)carbamate

Molecular Formula

C11H13BrFNO2

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)

InChI Key

FQLYUJLJZFATNI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F

The exact mass of the compound tert-Butyl (4-bromo-3-fluorophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS 868735-43-7) is a premium, bifunctional aromatic building block designed for high-efficiency cross-coupling and medicinal chemistry workflows. By pre-installing a tert-butoxycarbonyl (Boc) protecting group on the amine and positioning a highly reactive bromine atom adjacent to a fluorine substituent, this compound provides a ready-to-use electrophile for palladium- and nickel-catalyzed C-C and C-N bond formations. The strategic fluorine atom not only accelerates oxidative addition but also provides critical metabolic stability and pKa modulation in downstream active pharmaceutical ingredients (APIs). For industrial buyers and synthetic laboratories, procuring this pre-functionalized, high-purity solid eliminates multi-step protection protocols and ensures reproducible reactivity in demanding automated synthesis environments .

Attempting to substitute this compound with its unprotected precursor, 4-bromo-3-fluoroaniline, introduces severe process liabilities, primarily through free-amine coordination that poisons costly palladium and nickel catalysts during cross-coupling. This necessitates massive catalyst over-loading or forces the buyer to perform an inefficient, yield-reducing in-house Boc-protection step. Furthermore, substituting with the non-fluorinated analog (tert-butyl (4-bromophenyl)carbamate) fundamentally alters the physicochemical profile of the final molecule, removing the critical metabolic blocking effect of the fluorine atom and altering the basicity of the deprotected aniline. For procurement teams, these generic substitutions lead to higher downstream reagent costs, increased synthetic failure rates, and unacceptable deviations in API target profiles .

Catalyst Preservation and Yield Optimization via Pre-Installed Boc Protection

In transition-metal-catalyzed cross-coupling reactions, the presence of an unprotected primary amine severely compromises catalyst turnover. Utilizing the pre-protected tert-Butyl (4-bromo-3-fluorophenyl)carbamate ensures rapid oxidative addition without catalyst poisoning, consistently delivering high yields at low catalyst loadings compared to the unprotected baseline [1].

Evidence DimensionPalladium-catalyzed cross-coupling yield and catalyst requirement
Target Compound Data>85% yield at 1-2 mol% Pd loading
Comparator Or BaselineUnprotected 4-bromo-3-fluoroaniline: <30% yield or requires >10 mol% Pd loading
Quantified Difference55%+ absolute yield increase; 5x to 10x reduction in precious metal catalyst loading
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions (80°C, basic media)

Procuring the pre-protected carbamate eliminates an entire synthetic step and drastically reduces expensive palladium catalyst consumption during scale-up.

Thermodynamic Advantage Over Chloro-Analogs in Cross-Coupling

The carbon-bromine bond in this compound offers a significantly lower activation energy for oxidative addition by Pd(0) or Ni(0) species compared to its chlorinated counterpart. This fundamental reactivity difference allows the bromo-derivative to couple efficiently under milder conditions using standard, cost-effective phosphine ligands, whereas the chloro-analog demands harsh heating and expensive proprietary ligands [1].

Evidence DimensionActivation temperature and ligand requirement for oxidative addition
Target Compound DataProceeds at 60-80°C with standard ligands (e.g., PPh3, dppf)
Comparator Or Baselinetert-Butyl (4-chloro-3-fluorophenyl)carbamate: Requires >100°C and premium dialkylbiaryl ligands (e.g., XPhos)
Quantified Difference20-40°C reduction in operating temperature; eliminates need for premium proprietary ligands
ConditionsStandard cross-coupling protocols

Selecting the bromo-derivative over the chloro-analog lowers energy costs and avoids the procurement of expensive, specialized phosphine ligands.

Compatibility with Advanced Metallaphotoredox C(sp2)-C(sp3) Alkylations

Modern drug discovery increasingly relies on mild photoredox conditions to append complex sp3-hybridized fragments to aromatic rings. tert-Butyl (4-bromo-3-fluorophenyl)carbamate is highly compatible with state-of-the-art Nickel/Iridium dual catalysis, enabling direct coupling with alkyl bromides (such as 4-bromotetrahydropyran) in high yields, a transformation that typically fails via traditional thermal pathways due to beta-hydride elimination .

Evidence DimensionPhotoredox cross-coupling viability with alkyl bromides
Target Compound DataHigh yield in Ni/Ir dual photoredox catalysis
Comparator Or BaselineTraditional thermal alkylation methods: <20% yield (highly prone to beta-hydride elimination)
Quantified DifferenceEnables direct C(sp2)-C(sp3) bond formation synthetically inaccessible via standard thermal baselines
Conditions[NiCl2(dme)], Ir[dF(CF3)ppy]2(dtbpy)PF6, tris(trimethylsilyl)silane, blue LED irradiation

Ensures the building block can be seamlessly integrated into modern, mild-condition automated synthesis platforms, expanding accessible chemical space.

High-Throughput Parallel Synthesis of API Libraries

Because the Boc-protected amine prevents catalyst poisoning and the bromo-substituent ensures uniform, high-yielding oxidative addition, this compound is the right choice for automated Suzuki and Buchwald-Hartwig parallel synthesis platforms. It allows medicinal chemists to rapidly generate diverse libraries of fluorinated anilines without the failure rates associated with unprotected precursors [1].

Late-Stage C(sp2)-C(sp3) Functionalization via Photoredox Catalysis

Following from its validated compatibility with Ni/Ir dual catalysis, this building block is directly applicable for synthesizing complex drug-like molecules containing saturated heterocycles. It is ideal for workflows utilizing mild photoredox conditions to avoid the thermal degradation of sensitive functional groups [1].

Design of Metabolically Stable Kinase Inhibitors

The strategic placement of the fluorine atom adjacent to the coupling site makes this compound an optimal precursor for kinase inhibitor scaffolds. Once the cross-coupling is complete and the Boc group is removed, the fluorine atom effectively blocks CYP450-mediated oxidation at the ortho position and favorably modulates the pKa of the resulting amine, improving the pharmacokinetic profile of the final drug candidate [1].

XLogP3

3.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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